2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
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Overview
Description
2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a heterocyclic compound belonging to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with chloro and methyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route starts with the formation of the pyrazolo[3,4-b]pyridine ring system through the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . The resulting intermediate is then chlorinated to introduce the chloro substituents. Finally, the benzamide group is attached through an amide coupling reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzamide moiety allows for coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.
Medicine: Research suggests potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- N-phenyl-3-methyl-5-amino-pyrazole derivatives
Uniqueness
What sets 2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C16H14Cl2N4O |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-chloro-N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H14Cl2N4O/c1-8-12-14(20-16(23)10-6-4-5-7-11(10)17)21-22(3)15(12)19-9(2)13(8)18/h4-7H,1-3H3,(H,20,21,23) |
InChI Key |
SMCFRNBKMGHYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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